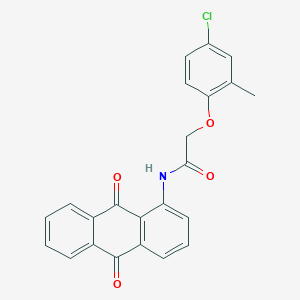
2-(4-chloro-2-methylphenoxy)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-クロロ-2-メチルフェノキシ)-N-(9,10-ジオキソ-9,10-ジヒドロアントラセン-1-イル)アセトアミドは、合成有機化合物です。クロロ置換フェノキシ基とアントラセン誘導体部分の存在を特徴としています。
合成方法
合成経路と反応条件
2-(4-クロロ-2-メチルフェノキシ)-N-(9,10-ジオキソ-9,10-ジヒドロアントラセン-1-イル)アセトアミドの合成は、通常、以下の手順を伴います。
フェノキシ中間体の生成: 最初のステップでは、4-クロロ-2-メチルフェノールと適切なアシル化剤を反応させて、フェノキシ中間体を生成します。
アントラセン誘導体とのカップリング: 次に、フェノキシ中間体を、適切な条件下で9,10-ジオキソ-9,10-ジヒドロアントラセン誘導体とカップリングさせて、最終生成物を生成します。
工業生産方法
この化合物の工業生産方法は、上記合成経路の最適化を含み、高収率と高純度を確保する可能性があります。これには、触媒の使用、反応温度の制御、再結晶やクロマトグラフィーなどの精製技術が含まれる可能性があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with an appropriate acylating agent to form the phenoxy intermediate.
Coupling with Anthracene Derivative: The phenoxy intermediate is then coupled with a 9,10-dioxo-9,10-dihydroanthracene derivative under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
反応の種類
2-(4-クロロ-2-メチルフェノキシ)-N-(9,10-ジオキソ-9,10-ジヒドロアントラセン-1-イル)アセトアミドは、以下のを含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、対応するキノンまたはその他の酸化誘導体を生成するために酸化される可能性があります。
還元: 還元反応は、アントラセン部分をジヒドロまたはテトラヒドロ形に変換することができます。
置換: フェノキシ環のクロロ基は、他の求核剤と置換される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核剤は、置換反応に使用できます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によってキノンが生成される可能性があり、還元によってジヒドロアントラセン誘導体が生成される可能性があります。
科学的研究の応用
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
医学: 治療目的のために利用できる生物活性を示す可能性があります。
工業: 特定の性質を持つ新素材の開発に使用できる可能性があります。
作用機序
2-(4-クロロ-2-メチルフェノキシ)-N-(9,10-ジオキソ-9,10-ジヒドロアントラセン-1-イル)アセトアミドの作用機序は、その特定の用途によって異なります。生物学的文脈では、酵素や受容体などの分子標的に作用し、その活性を調節する可能性があります。関与する経路は、化合物によって影響を受ける特定の生物学的プロセスによって決まります。
類似の化合物との比較
類似の化合物
2-(4-クロロ-2-メチルフェノキシ)アセトアミド: アントラセン部分を欠いています。
N-(9,10-ジオキソ-9,10-ジヒドロアントラセン-1-イル)アセトアミド: フェノキシ基を欠いています。
独自性
2-(4-クロロ-2-メチルフェノキシ)-N-(9,10-ジオキソ-9,10-ジヒドロアントラセン-1-イル)アセトアミドの独自性は、その組み合わせた構造的特徴にあります。これにより、個々の構成要素には見られない独自の化学的および生物学的特性が得られる可能性があります。
類似化合物との比較
Similar Compounds
2-(4-chloro-2-methylphenoxy)acetamide: Lacks the anthracene moiety.
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: Lacks the phenoxy group.
Uniqueness
The uniqueness of 2-(4-chloro-2-methylphenoxy)-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide lies in its combined structural features, which may confer unique chemical and biological properties not found in the individual components.
特性
分子式 |
C23H16ClNO4 |
|---|---|
分子量 |
405.8 g/mol |
IUPAC名 |
2-(4-chloro-2-methylphenoxy)-N-(9,10-dioxoanthracen-1-yl)acetamide |
InChI |
InChI=1S/C23H16ClNO4/c1-13-11-14(24)9-10-19(13)29-12-20(26)25-18-8-4-7-17-21(18)23(28)16-6-3-2-5-15(16)22(17)27/h2-11H,12H2,1H3,(H,25,26) |
InChIキー |
DAWYLFDYMCXSPY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2-ethoxy-4-[(4-(ethoxycarbonyl)-5-(4-methoxyanilino)-3-oxo-2(3H)-thienylidene)methyl]phenoxy}acetic acid](/img/structure/B11593046.png)
![3-{5-(4-chlorophenyl)-1-[3-(methoxycarbonyl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B11593047.png)
![allyl 6-(4-ethoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11593058.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene]-5-[(dimethylamino)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11593064.png)

![(5Z)-3-cyclohexyl-5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11593070.png)
![5-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11593071.png)
![5-[(2,5-Dimethylphenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11593078.png)
![(1E)-N'-[(4-methylphenyl)sulfonyl]-N-(3-{[(4-methylphenyl)sulfonyl]amino}propyl)-2-(piperidin-1-yl)ethanimidamide](/img/structure/B11593083.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(dimethylamino)methyl]-N'-[(E)-thiophen-2-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11593084.png)
![N-butyl-8-ethyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11593094.png)
![3-[5-(4-bromophenyl)-1-propyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11593097.png)
![6-amino-8-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}-8H-[1,3]dioxolo[4,5-g]chromene-7-carbonitrile](/img/structure/B11593098.png)
![benzyl 8-methyl-6-(3-nitrophenyl)-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11593106.png)
